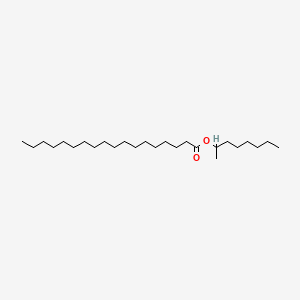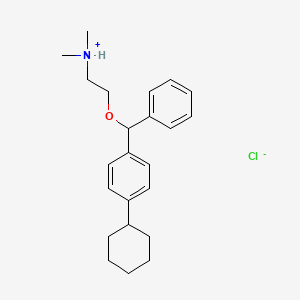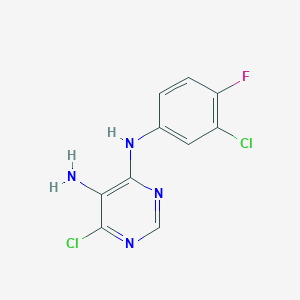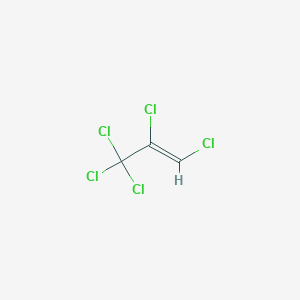![molecular formula C23H35N3O3S3 B13776121 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 850870-28-9](/img/structure/B13776121.png)
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used as a selective fluoroionophore for mercury (II) ions, making it valuable in various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the azacyclododecane ring and the attachment of the dansylamido group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane exerts its effects involves the selective binding of mercury (II) ions. The compound’s structure allows it to form a stable complex with mercury ions, which can then be detected through fluorescence changes. The molecular targets include mercury ions, and the pathways involved are related to the formation of the mercury-fluoroionophore complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(1-Oxa-4,10-dithia-7-aza-7-cyclododecyl)propyl]dansylamide
- [12]aneNS2O
Uniqueness
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to its high selectivity and sensitivity for mercury (II) ions. Compared to similar compounds, it offers better performance in terms of detection limits and stability of the mercury complex .
Propriétés
Numéro CAS |
850870-28-9 |
|---|---|
Formule moléculaire |
C23H35N3O3S3 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-[3-(1-oxa-4,10-dithia-7-azacyclododec-7-yl)propyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H35N3O3S3/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-16-30-18-14-29-15-19-31-17-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3 |
Clé InChI |
JPXYZNIPPPSTEV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCOCCSCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
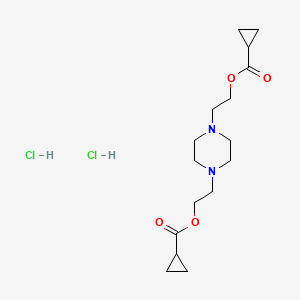

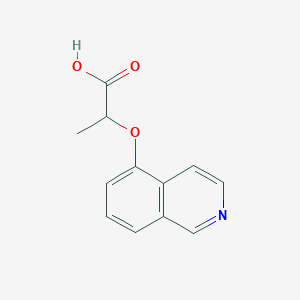
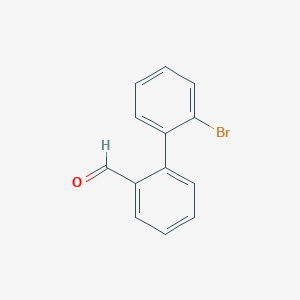
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
